molecular formula C15H21ClN6O2S B2984566 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine CAS No. 1049482-15-6

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

Cat. No.: B2984566
CAS No.: 1049482-15-6
M. Wt: 384.88
InChI Key: FEHRBCZAIUPUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine is a complex organic compound with a unique structure, making it of interest to chemists and pharmacologists. The compound features a tetrazole ring attached to a piperazine ring, with a chlorophenyl group and a propylsulfonyl group adding to its chemical diversity. Such structures often hint at potential bioactivity, making this compound a candidate for various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine typically involves multi-step reactions starting from commercially available precursors. A possible synthetic route includes:

  • Formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and sodium azide.

  • Alkylation of the tetrazole ring with a chloromethyl group derived from 4-chlorobenzyl chloride.

  • Introduction of the propylsulfonyl group to the piperazine through nucleophilic substitution using propylsulfonyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production may leverage continuous flow processes to ensure efficiency and scalability. Large-scale production would require optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine undergoes several types of chemical reactions, including:

  • Oxidation: The piperazine ring can be oxidized under controlled conditions.

  • Substitution: Both the chlorophenyl and tetrazole groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Sodium azide for tetrazole formation.

  • Chloromethylating agents like 4-chlorobenzyl chloride.

  • Base such as sodium hydroxide for nucleophilic substitution.

Major Products

  • The major products formed from substitution reactions depend on the substituents introduced. For instance, introducing an alkyl group on the tetrazole could yield alkylated derivatives with potential biological activity.

Scientific Research Applications

1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine has been explored for its applications in:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: Studying interactions with proteins and enzymes due to its unique structural features.

  • Medicine: Potential pharmacological properties, including antimicrobial or anti-inflammatory effects.

  • Industry: Used in developing novel materials with specific functional properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine exerts its effects can involve binding to specific proteins or enzymes. The tetrazole ring might mimic biological molecules, allowing it to interfere with biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-tetrazol-5-yl)methyl-4-(propylsulfonyl)piperazine

  • 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylsulfonyl)piperazine

Uniqueness

What sets 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine apart from similar compounds is its specific combination of substituents. This combination offers a unique set of chemical and possibly biological properties that make it a valuable subject for research in various scientific fields.

Properties

IUPAC Name

1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN6O2S/c1-2-11-25(23,24)21-9-7-20(8-10-21)12-15-17-18-19-22(15)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHRBCZAIUPUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.